Methanediol Methanediol Methanediol is the simplest member of the class of methanediols that is methane in which two of the hydrogens have been substituted by hydroxy groups. It is a member of methanediols, an aldehyde hydrate and a one-carbon compound.
Brand Name: Vulcanchem
CAS No.: 463-57-0
VCID: VC1600949
InChI: InChI=1S/CH4O2/c2-1-3/h2-3H,1H2
SMILES: C(O)O
Molecular Formula: CH2(OH)2
CH4O2
Molecular Weight: 48.041 g/mol

Methanediol

CAS No.: 463-57-0

Cat. No.: VC1600949

Molecular Formula: CH2(OH)2
CH4O2

Molecular Weight: 48.041 g/mol

* For research use only. Not for human or veterinary use.

Methanediol - 463-57-0

Specification

CAS No. 463-57-0
Molecular Formula CH2(OH)2
CH4O2
Molecular Weight 48.041 g/mol
IUPAC Name methanediol
Standard InChI InChI=1S/CH4O2/c2-1-3/h2-3H,1H2
Standard InChI Key CKFGINPQOCXMAZ-UHFFFAOYSA-N
SMILES C(O)O
Canonical SMILES C(O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Methanediol consists of a single carbon atom bonded to two hydroxyl (-OH) groups. With the chemical formula CH₂(OH)₂, it is structurally the simplest geminal diol (a compound containing two hydroxyl groups attached to the same carbon atom) . The molecule exists in two conformations with different symmetries:

  • C₂ conformer: The lowest energy conformation where both hydroxyl groups are positioned farther apart, reducing steric repulsion

  • Cₛ conformer: A higher energy conformation with hydroxyl groups positioned closer together

The thermodynamic preference for the C₂ conformer over the Cₛ conformer is approximately 10 kJ·mol⁻¹ .

Physical Properties

PropertyValueSource
Molecular Weight48.04 g/mol
Boiling Point193.7±8.0 °C (predicted)
Density1.199±0.06 g/cm³ (predicted)
pKa13.47±0.41 (predicted)
LogP-1.920 (estimated)
Exact Mass48.021129366 Da
AppearanceColorless liquid
Refractive Index (nD)1.401
Flash Point99.753 °C

Conformational Analysis

In the C₂ conformer of methanediol, the computed C-H bond lengths (C(1)−H(2) = C(1)−H(3) = 1.092 Å) are close to those in methanol (CH₃OH, 1.096 Å) but longer than in methane (CH₄, 1.087 Å) due to bond lengthening induced by the electronegative oxygen atoms . The presence of two oxygen atoms results in stronger C−O bonds and weaker O−H bonds compared to methanol, as evidenced by:

  • Shorter C−O bonds: 1.408 Å in methanediol vs. 1.427 Å in methanol

  • Longer O−H bonds: 0.964 Å in methanediol vs. 0.956 Å in methanol

Formation and Equilibrium

Hydration of Formaldehyde

Methanediol forms primarily through the hydration of formaldehyde (H₂C=O) . The reaction is described by:

H₂C=O + H₂O ⇌ CH₂(OH)₂

In aqueous solutions, this equilibrium strongly favors methanediol, with an equilibrium constant estimated to be 10³ . This means that in dilute aqueous formaldehyde solutions (<0.1%), methanediol predominates . In more concentrated solutions, it tends to oligomerize to form HO(CH₂O)ₙH .

Atmospheric Formation Pathways

  • Iodic acid-catalyzed hydrolysis: Iodic acid (HIO₃) can catalyze the gas-phase hydrolysis of formaldehyde, reducing the enthalpy of activation from 36.01 kcal/mol to -13.28 kcal/mol

  • Water-catalyzed reactions: Water can catalyze the formaldehyde + HIO₃ reaction, decreasing the enthalpy of activation from 2.96 to -10.00 kcal/mol

These catalyzed pathways can significantly contribute to methanediol formation in the atmosphere, particularly at temperatures below 260 K .

Laboratory Synthesis and Detection

First Gas-Phase Identification

A significant breakthrough occurred in December 2021 when researchers at the University of Hawaii at Mānoa synthetically produced and identified methanediol in the gas phase for the first time . This discovery was published in the Proceedings of the National Academy of Sciences .

The research team, consisting of Professor Ralf Kaiser, postdoctoral researchers Cheng Zhu, N. Fabian Kleimeier, Santosh Singh, and W.M. Keck Laboratory in Astrochemistry Assistant Director Andrew Turner, prepared methanediol through energetic processing of extremely low-temperature ices . They observed the molecule using mass spectrometry with tunable vacuum photoionization in the W.M. Keck Laboratory in Astrochemistry .

Synthesis Method

The synthesis involved:

  • Exposing low-temperature methanol-oxygen ices to energetic electrons

  • Identifying the molecules during the temperature-programmed desorption (TPD) phase using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS)

  • Confirming the molecular formula through isotopic shifts of the parent ions in ¹³C, D, and ¹⁸O substituted ices

Gas-Phase Stability

The laboratory experiments demonstrated methanediol's kinetic stability in the gas phase. The molecule exhibited a lifetime of at least 7 μs, as it needed to survive the flight time from the ice surface to the photoionization region . This stability is supported by a significant energy barrier of 191 kJ·mol⁻¹ that hinders unimolecular decomposition .

Spectroscopic Characterization

Subsequent high-level theoretical studies in 2022 provided definitive confirmation of gaseous methanediol's existence and structure . Using state-of-the-art ab initio techniques, researchers developed quartic force fields (QFFs) that matched the experimental band origins in the 980-1100 cm⁻¹ range to within 3 cm⁻¹ . This represented a significant improvement over previous studies and unequivocally confirmed the gas-phase preparation of methanediol in its C₂ conformation .

Key spectral features included:

  • A strong Q branch feature in the 980-1100 cm⁻¹ region

  • Several vibrational modes with intensities of 60 km mol⁻¹ or higher, facilitating potential detection in astronomical or atmospheric settings

Significance and Applications

Atmospheric Chemistry

Methanediol plays a crucial role in atmospheric chemistry as:

  • An intermediate in formic acid formation: Methanediol formed by formaldehyde hydrolysis is an important intermediate in the formation of formic acid in the atmosphere

  • A component in aerosol formation: Organic molecules like methanediol are suggested as key intermediates in the formation of aerosols and reactions in the ozone layer

  • A product of carbonyl compound decomposition: Methanediol is believed to occur as an intermediate in the decomposition of carbonyl compounds in the atmosphere and as a product of ozonolysis on these compounds

Astrochemistry

The discovery and characterization of methanediol have significant implications for astrochemistry:

  • Potential detection in space: The spectroscopic characterization enables astronomers to potentially use radio telescopes to identify methanediol in deep space

  • Production in space environments: Gaseous methanediols can be generated in space-like conditions by electron irradiation and sublimation of a mixture of methanol and oxygen ices

  • Methodological significance: The strategy to first synthesize molecules like methanediol prior to searching for them in star-forming regions may bring scientists closer to understanding the chemistry of these regions

Industrial Applications and Concerns

Methanediol has gained attention in the cosmetic industry:

Recent Research Developments

Theoretical Characterization

Recent theoretical studies have provided comprehensive rovibrational characterization of methanediol:

  • The F12-TZ-cCR and F12-DZ-cCR quartic force fields (QFFs) developed in 2022 are among the largest coupled cluster-based anharmonic frequencies computed to date

  • These calculations provided a full set of rotational constants, anharmonic vibrational frequencies, and quartic and sextic distortion constants for both the C₂ and Cₛ conformers

  • The simulated spectrum matched the experimental spectrum in the strong Q branch feature and qualitative shape of the 980-1100 cm⁻¹ region

Catalytic Formation Pathways

Recent research has identified crucial catalytic pathways for methanediol formation in atmospheric conditions:

  • The iodic acid-catalyzed gas-phase hydrolysis of formaldehyde can make a substantial contribution to formaldehyde removal and methanediol formation at temperatures below 260 K

  • The reaction of formaldehyde with iodic acid catalyzed by water dominates over the HIO₃ + OH reaction under full atmospheric conditions

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